3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 3-position and an aldehyde group at the 2-position. It is known for its applications in medicinal chemistry and material science due to its unique structural properties.
Mechanism of Action
Target of Action
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
The mode of action of this compound involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This process is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The functionalization occurs through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound’s functionalization process involves radical reactions, which can influence various biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The compound’s functionalization process can lead to the construction of various imidazo[1,2-a]pyridine derivatives , which can have diverse biological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C
Biochemical Analysis
Biochemical Properties
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter protein function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can induce changes in gene expression that impact cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules such as DNA and proteins. This compound can form adducts with DNA, leading to mutations and potential carcinogenic effects . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects and can be used to study its therapeutic potential . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range leads to significant biological responses, while doses below or above this range result in diminished or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The metabolic pathways of this compound are complex and can vary depending on the biological system and conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate the distribution of this compound within the bloodstream and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . The subcellular localization of this compound can significantly impact its biological effects and therapeutic potential .
Preparation Methods
The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Functionalization: The imidazo[1,2-a]pyridine core can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
2-Methylimidazo[1,2-a]pyridine: Studied for its halogenation reactions and functionalization.
Imidazo[1,5-a]pyridine derivatives: Used in various technological applications, including optoelectronic devices and sensors.
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDTULJSYQPSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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